molecular formula C19H21N3O3 B3143195 N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide CAS No. 518993-90-3

N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide

Cat. No.: B3143195
CAS No.: 518993-90-3
M. Wt: 339.4 g/mol
InChI Key: WUUIZKCMLSKLJM-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide is a chemical compound of significant interest in oncology and metabolic research, particularly for investigating tumor cell survival under nutrient stress. Compounds featuring the 1,3-benzodioxole and piperazinecarboxamide structure have demonstrated selective toxicity towards glucose-starved tumor cells . Solid tumor environments often have low glucose, forcing cancer cells to rely on alternative pathways for survival; this compound and its structural analogs help researchers target these adaptive mechanisms . The core structural motif shared by this class of compounds suggests a potential research value in inhibiting mitochondrial membrane potential, a critical function for energy production in cancer cells under metabolic stress . By disrupting mitochondrial function, such compounds can inhibit the mTOR signaling pathway specifically in glucose-starved conditions, leading to selective cancer cell death and offering a potential research strategy against resilient tumor populations . This product is intended for non-clinical research applications, such as exploring cancer metabolism, synthetic lethality approaches, and mitochondrial biology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(20-16-6-7-17-18(12-16)25-14-24-17)22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUIZKCMLSKLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Neuropharmacological Effects

Research indicates that derivatives of benzylpiperazine, including this compound, may exhibit stimulant and euphoriant properties. These compounds are thought to affect serotonergic and dopaminergic systems by enhancing neurotransmitter release while inhibiting reuptake. This mechanism could lead to increased levels of dopamine and serotonin in the synaptic cleft.

Anticancer Activity

In vitro studies have shown that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide can induce apoptosis in cancer cells under glucose-starved conditions. This suggests potential applications in cancer therapy.

Antidiabetic Potential

Recent investigations into related benzodioxole carboxamide derivatives revealed significant inhibitory effects on α-amylase, an enzyme crucial for carbohydrate metabolism. The best-performing compounds demonstrated IC50 values as low as 2.57 µg/mL, indicating strong potential for managing diabetes.

Case Studies and Research Findings

Study FocusFindingsReference
Neuropharmacological EffectsDemonstrated stimulant properties affecting dopamine and serotonin levels
Anticancer ActivityInduced apoptosis in cancer cells under glucose starvation
Antidiabetic PotentialInhibited α-amylase with significant efficacy (IC50 = 2.57 µg/mL)

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit mitochondrial membrane potential, leading to the selective killing of tumor cells under glucose starvation conditions. This compound targets pathways that are crucial for the survival of glucose-starved cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide

  • Structural Differences : Replaces the benzyl group with a 2-furylmethyl substituent and the carboxamide with a carbothioamide (-C(=S)NH₂) group.
  • However, this modification could reduce metabolic stability compared to the carboxamide analog .

4-(2H-1,3-Benzodioxol-5-yl)methyl-N-(4-chlorophenyl)piperazine-1-carbothioamide

  • Structural Differences : Substitutes the benzyl group with a chlorophenyl ring and replaces carboxamide with carbothioamide.
  • The carbothioamide group could modulate solubility and bioavailability .

N-(1,3-Benzodioxol-5-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide

  • Structural Differences : Features a cinnamyl (3-phenylprop-2-enyl) group instead of benzyl.
  • This modification may also enhance π-π stacking interactions with aromatic residues in enzymes like mTOR or kinases .

Amuvatinib Derivatives with Thieno[3,2-d]pyrimidinyl Substituents

  • Example: N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6).
  • Structural Differences: Replaces benzyl with a thieno[3,2-d]pyrimidinyl heterocycle.
  • This compound demonstrated superior activity compared to amuvatinib in cell line-specific assays .

Pharmacological and Structural Analysis

Key Structural Determinants of Activity

  • Benzodioxol Group : Common across analogs, likely contributing to metabolic stability and interaction with hydrophobic binding sites.
  • Piperazine Substituents: Benzyl: Provides moderate hydrophobicity and flexibility. Thienopyrimidinyl: Introduces planar heteroaromaticity, enhancing target affinity. Furylmethyl/Chlorophenyl: Modulates electronic properties and steric bulk.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a benzodioxole ring, a benzyl group, and a piperazine moiety, which contribute to its pharmacological properties.

The precise molecular mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the compound may interact with various biomolecules , influencing cellular signaling pathways and metabolic processes. Preliminary studies suggest potential interactions with enzymes and receptors involved in neurotransmission and metabolic regulation .

Pharmacological Properties

Research indicates that derivatives of benzylpiperazine, including this compound, may exhibit stimulant and euphoriant properties. They have been shown to affect the serotonergic and dopaminergic systems, similar to other psychoactive substances . Specifically, this compound may enhance the release of neurotransmitters such as dopamine and serotonin while inhibiting their reuptake, leading to increased levels in the synaptic cleft .

In Vitro and In Vivo Studies

A variety of studies have investigated the biological activity of benzodioxole derivatives:

  • Anticancer Activity : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells under glucose-starved conditions. This suggests potential applications in cancer therapy.
  • Antidiabetic Potential : Recent investigations into related benzodioxole carboxamide derivatives revealed significant inhibitory effects on α-amylase, an enzyme crucial for carbohydrate metabolism. The best-performing compounds demonstrated IC50 values as low as 2.57 µg/mL .
  • Neuropharmacological Effects : Animal models have demonstrated that benzylpiperazine derivatives can produce significant physiological effects, including alterations in locomotor activity and sensory perception .

Comparative Biological Activity Table

Compound Biological Activity IC50 (µg/mL) Study Reference
This compoundAnticancer (apoptosis induction)Not specified
Related Benzodioxole Derivativeα-Amylase inhibition2.57
BenzylpiperazineStimulant effects on neurotransmitter releaseNot specified

Study on Neuropharmacological Effects

A study conducted on the effects of benzylpiperazine derivatives indicated significant increases in dopamine and serotonin levels in rodent models. The administration of these compounds resulted in enhanced locomotor activity and increased exploratory behavior, suggesting stimulant-like properties .

Anticancer Research

In vitro experiments using cancer cell lines demonstrated that this compound could induce apoptosis through mitochondrial pathways when exposed to glucose deprivation conditions. This highlights its potential utility in targeted cancer therapies.

Q & A

Q. Advanced Research Focus :

  • ADMET Prediction : SwissADME or ADMETLab for bioavailability, BBB permeability, and CYP450 interactions.
  • Metabolic Stability : DFT-based studies on reactive sites (e.g., benzodioxole oxidation) .
  • Docking Pipelines : Integration of AutoDock Vina with MD simulations (GROMACS) for binding free energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide
Reactant of Route 2
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N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.